molecular formula H2OTl B13828169 Thallium(ous)hydroxide

Thallium(ous)hydroxide

Cat. No.: B13828169
M. Wt: 222.399 g/mol
InChI Key: DXUYMCILKIOMEO-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Thallium(I) Chemistry Research

The story of thallium begins in 1861 with its independent discovery by Sir William Crookes and Claude-Auguste Lamy through flame spectroscopy. wikipedia.orgrsc.org The element was named after the Greek word "thallos," meaning a green shoot or twig, a reference to its prominent green spectral line. wikipedia.orgrsc.orgnih.govshef.ac.uk Initial research focused on isolating the element and characterizing its basic properties. wikipedia.orgrsc.org Crookes and Lamy both successfully isolated metallic thallium in 1862. wikipedia.orgnih.gov

Early chemical investigations revealed thallium's dual nature. Its +1 oxidation state compounds, such as thallium(I) hydroxide (B78521), exhibited properties akin to alkali metal hydroxides, including high solubility in water to form a strongly basic solution. wikipedia.orgwikipedia.orgacs.org This similarity is attributed to the comparable ionic radii of the Tl⁺ cation and alkali metal cations like K⁺. wikipedia.org However, thallium's physical properties, such as its density and metallic luster that tarnishes to a bluish-gray, more closely resembled those of heavy metals like lead. wikipedia.orgacs.orgtestbook.com This enigmatic behavior led to early debates about its placement in the periodic table, with Dmitri Mendeleev ultimately placing it in the aluminum group based on the properties of its trivalent compounds. acs.org

The early 20th century saw the exploration of thallium compounds for various applications, though many were later curtailed due to their toxicity. rsc.orgcompoundchem.comuscourts.gov Research into the fundamental chemistry of thallium compounds, including thallium(I) hydroxide, continued, laying the groundwork for its later use as a reagent in specialized chemical syntheses. thieme-connect.de

Contemporary Research Paradigms and Academic Significance in Inorganic Chemistry

In modern inorganic chemistry, research on thallium(I) hydroxide is driven by its utility as a strong, soluble base in non-aqueous and specialized aqueous systems where other common bases might be unsuitable. wikipedia.orgvulcanchem.com Its high solubility, comparable to alkali metal hydroxides, makes it a valuable reagent. vulcanchem.com

Key areas of contemporary research include:

Synthesis of Novel Compounds: Thallium(I) hydroxide is employed as a starting material or reagent in the synthesis of other thallium(I) compounds, such as thallium(I) alkoxides and salts. thieme-connect.de For instance, it reacts with alcohols to form the corresponding alkoxides. thieme-connect.de

Structural Chemistry: The structural characterization of thallium(I) compounds, often synthesized using thallium(I) hydroxide, provides insights into the coordination chemistry of the Tl⁺ ion and the influence of the 6s² lone pair of electrons. mdpi.com This has led to the discovery of a rich variety of crystal structures. mdpi.comnih.gov

Materials Science: Thallium-containing materials have garnered significant interest, particularly in the realm of high-temperature superconductors. wikipedia.orgtandfonline.com Research continues into the development of thallium-based materials for applications in electronics and optics, such as infrared detectors and specialty glasses with high refractive indices. wikipedia.orgrsc.orgtandfonline.com Thallium(I) oxide, which can be formed from the decomposition of thallium(I) hydroxide, is used in the manufacturing of these specialized glasses. rsc.org

Environmental Chemistry: Understanding the behavior of thallium in the environment is a critical area of research. tandfonline.comresearchgate.net Studies on the hydrolysis of thallium(I) and the stability of its hydroxide complexes are crucial for predicting its speciation, mobility, and fate in aquatic systems. tandfonline.com

The academic significance of thallium(I) hydroxide lies in its ability to bridge the chemistry of alkali metals and heavy metals, offering a unique platform for fundamental research in coordination chemistry, reaction mechanisms, and materials synthesis. wikipedia.orgacs.org

Interdisciplinary Methodological Framework for Thallium(I) Hydroxide Investigation

The comprehensive study of thallium(I) hydroxide necessitates an interdisciplinary approach, integrating techniques from various scientific fields:

Chemical Synthesis and Analysis: Standard inorganic synthesis techniques are used to prepare thallium(I) hydroxide. These methods include the reaction of thallium(I) sulfate (B86663) with barium hydroxide or the decomposition of thallium(I) ethoxide in water. wikipedia.orgvulcanchem.com Its basicity and reactivity are studied through titrations and various reaction monitoring techniques. tandfonline.com

Spectroscopy: Spectroscopic methods are indispensable for characterizing thallium(I) hydroxide and its derivatives.

Atomic Absorption/Emission Spectroscopy: Used for the quantitative determination of thallium in various samples. usgs.govnih.gov

Infrared (IR) and Raman Spectroscopy: Employed to identify the Tl-OH bond and to study the structure of hydroxide complexes in solution.

Diffraction Techniques: X-ray diffraction is the primary method for determining the crystal structures of thallium(I) compounds, providing detailed information about bond lengths, coordination numbers, and packing arrangements. nih.gov

Mass Spectrometry: Techniques like inductively coupled plasma mass spectrometry (ICP-MS) are used for trace and ultra-trace analysis of thallium, which is crucial for environmental monitoring and toxicological studies. nih.govumd.edu

Computational Chemistry: Theoretical calculations are used to model the electronic structure and properties of thallium compounds, helping to explain experimental observations and predict the behavior of new materials.

Environmental Science: This field contributes methodologies for studying the fate and transport of thallium in ecosystems. researchgate.net This includes techniques for sample collection from soil and water, and methods for analyzing thallium speciation in environmental matrices. researchgate.netnih.gov

This multifaceted approach, combining wet chemistry, advanced analytical techniques, and theoretical modeling, is essential for a thorough understanding of the complex nature of thallium(I) hydroxide and its role in modern scientific research.

Data Tables

Physicochemical Properties of Thallium(I) Hydroxide

PropertyValueReference(s)
Chemical Formula TlOH wikipedia.orgwikipedia.org
Molar Mass 221.39 g/mol wikipedia.orgamericanelements.com
Appearance Yellow needles wikipedia.org
Density 7.44 g/cm³ wikipedia.orgamericanelements.com
Melting Point Decomposes at 139°C wikipedia.org
Solubility in Water 34.3 g/100 g at 18°C wikipedia.org
Basicity Strong base wikipedia.orgvulcanchem.com
Thermal Decomposition Decomposes to Thallium(I) oxide (Tl₂O) at 100°C

Selected Synthesis Reactions for Thallium(I) Hydroxide

ReactionDescriptionReference(s)
Tl₂SO₄ + Ba(OH)₂ → 2TlOH + BaSO₄ Reaction between thallium(I) sulfate and barium hydroxide, precipitating insoluble barium sulfate. wikipedia.orgvulcanchem.com
CH₃CH₂OTl + H₂O → TlOH + CH₃CH₂OH Decomposition of thallium(I) ethoxide in water. wikipedia.orgvulcanchem.com
Tl₂O + H₂O → 2TlOH Dissolving thallium(I) oxide in water. wikipedia.org
2Tl + 2H₂O → 2TlOH + H₂ Direct reaction of metallic thallium with water.

Properties

Molecular Formula

H2OTl

Molecular Weight

222.399 g/mol

InChI

InChI=1S/H2O.Tl/h1H2;

InChI Key

DXUYMCILKIOMEO-UHFFFAOYSA-N

Canonical SMILES

O.[Tl]

Origin of Product

United States

Synthetic Pathways and Advanced Preparation Methodologies for Thallium I Hydroxide

Controlled Synthesis Techniques for High-Purity Thallium(I) Hydroxide (B78521)

The synthesis of pure thallium(I) hydroxide is challenging due to its propensity to absorb carbon dioxide from the air, forming thallium(I) carbonate. zegmetal.comwikipedia.org Therefore, many preparation methods must be conducted under an inert or CO2-free atmosphere to ensure the purity of the final product.

Precipitation Methods under Controlled Atmospheric Conditions

A well-established route for synthesizing thallium(I) hydroxide involves a double displacement reaction between an aqueous solution of thallium(I) sulfate (B86663) (Tl₂SO₄) and a stoichiometric amount of barium hydroxide (Ba(OH)₂). wikipedia.orgwikipedia.org In this reaction, the highly insoluble barium sulfate (BaSO₄) precipitates out of the solution, leaving aqueous thallium(I) hydroxide, which can then be isolated.

Reaction: Tl₂SO₄(aq) + Ba(OH)₂(aq) → 2TlOH(aq) + BaSO₄(s)

To ensure high purity, this reaction is typically performed at elevated temperatures using pure reactants. thieme-connect.de The subsequent filtration to remove the barium sulfate precipitate must be carried out carefully. thieme-connect.de The entire process, including the handling of the resulting TlOH solution, should be performed under a carbon dioxide-free atmosphere (e.g., nitrogen or argon) to prevent the formation of thallium(I) carbonate (Tl₂CO₃).

Electrochemical Synthesis Routes for Thallium(I) Hydroxide

Electrochemical methods are more prominently documented for the synthesis of thallium(III) hydroxide rather than thallium(I) hydroxide. The electrochemical oxidation of thallium(I) ions in an alkaline solution is a known route to produce thallium(III) hydroxide. wikipedia.org Similarly, the electrolytic deposition of thallium metal from a thallium(I) sulfate solution is a described process, where sulfuric acid is added to prevent the anodic deposition of thallium(III) oxide. thieme-connect.de

While direct electrochemical synthesis of TlOH is not a commonly cited method, in principle, it could involve the anodic oxidation of thallium metal in an aqueous electrolyte. However, precise control of electrode potential and pH would be critical to favor the formation of Tl(I) ions and their subsequent combination with hydroxide ions, while avoiding over-oxidation to Tl(III) species or other side reactions. Research in this specific area for TlOH preparation is not extensive.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal synthesis are advanced methods for producing crystalline materials from solutions at elevated temperatures and pressures. Hydrothermal synthesis uses water as the solvent, while solvothermal synthesis employs non-aqueous solvents. researchgate.net These techniques are widely used for preparing various metal hydroxides and oxides with controlled particle size and morphology. researchgate.netmdpi.com

While there is a lack of specific literature detailing the hydrothermal or solvothermal synthesis of thallium(I) hydroxide, the general principles of these methods can be applied. A hypothetical hydrothermal route could involve heating an aqueous solution of a thallium(I) salt (e.g., TlNO₃ or Tl₂SO₄) with a mineralizer (like an alkali hydroxide) in a sealed autoclave. The controlled temperature and pressure could facilitate the direct crystallization of TlOH. A solvothermal approach might use an alcohol as the solvent, potentially offering different solubility characteristics and leading to products with distinct morphologies. These methods remain an area for potential research in the synthesis of high-purity, crystalline TlOH.

Decomposition and Reaction-Based Synthetic Methodologies

Several synthetic routes rely on the decomposition of a precursor or the direct reaction of thallium-containing materials.

Hydrolysis of Thallium(I) Alkoxides: A primary method for obtaining TlOH is through the hydrolysis of thallium(I) ethoxide (C₂H₅OTl). wikipedia.orgwikipedia.orgthieme-connect.de Thallium(I) ethoxide is first prepared by reacting thallium metal with absolute ethanol (B145695) in the presence of dry, carbon dioxide-free air. thieme-connect.de The resulting ethoxide is then carefully hydrolyzed by adding an equal volume of distilled water, which precipitates yellow, crystalline TlOH. thieme-connect.de To prevent the decomposition of TlOH to thallium(I) oxide, the hydrolysis is often conducted at low temperatures (e.g., in an ice-water bath). thieme-connect.de

Reaction Sequence:

4Tl + 2C₂H₅OH + O₂ → 2C₂H₅OTl + 2TlOH wikipedia.org

C₂H₅OTl + H₂O → TlOH + C₂H₅OH wikipedia.orgthieme-connect.de

Hydration of Thallium(I) Oxide: Thallium(I) oxide (Tl₂O), a black solid, readily dissolves in water to produce a basic, yellow solution of thallium(I) hydroxide. wikipedia.orgwikipedia.org This provides a straightforward method for preparing aqueous solutions of TlOH. wikipedia.org The Tl₂O precursor itself can be obtained by the thermal decomposition of TlOH at approximately 100-140°C in the absence of air. wikipedia.orgwikipedia.org

Reaction: Tl₂O(s) + H₂O(l) → 2TlOH(aq) wikipedia.org

Direct Reaction of Thallium Metal: Early methods involved the reaction of metallic thallium with water in the presence of air or oxygen. Thallium metal reacts with water or moist air to form thallium(I) hydroxide. wikipedia.org

Advanced Characterization of Synthetic Intermediates and Products

Confirming the purity and identity of synthesized thallium(I) hydroxide is crucial. This involves employing various analytical techniques, with spectroscopy being particularly important for validating the chemical structure.

Spectroscopic Validation of Synthetic Purity

Vibrational spectroscopy is a powerful tool for the characterization of thallium(I) hydroxide, allowing for the direct detection of key functional groups and bonds.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic vibrational modes of the hydroxide group (O-H) and the thallium-oxygen bond (Tl-O). A study on group 13 metal hydroxides identified new absorptions in the O-H and M-O stretching regions, as well as the O-H bending region, which are characteristic of the metal hydroxide molecules. nih.gov For TlOH, the presence of a distinct Tl-O stretching frequency and O-H stretching and bending vibrations would confirm the formation of the compound and distinguish it from potential impurities like thallium(I) carbonate or residual water. nih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is also highly effective for characterizing solid hydroxides. ias.ac.in It can be used to identify the lattice frequencies in the low-frequency region (typically below 400 cm⁻¹) and the hydroxyl group frequencies in the high-frequency region (around 3300-3700 cm⁻¹). ias.ac.in The technique would be instrumental in confirming the crystalline structure and the presence of the Tl-OH bond in the synthesized product.

Technique Purpose in TlOH Characterization Expected Observations
FTIR Spectroscopy To confirm the presence of hydroxide and Tl-O bonds.Characteristic absorption bands for O-H stretching, O-H bending, and Tl-O stretching vibrations. nih.gov
Raman Spectroscopy To validate the Tl-OH bond and analyze the crystalline structure.Characteristic scattering peaks corresponding to lattice vibrations and hydroxyl group (O-H) stretching modes. ias.ac.in

X-ray Diffraction Studies on Solid-State Products

X-ray diffraction (XRD) has been a crucial technique for elucidating the solid-state structure of thallium(I) hydroxide. These studies reveal detailed information about the crystal lattice, atomic positions, and bonding, which are fundamental to understanding the compound's physical and chemical properties.

Research has successfully determined the crystal structure of TlOH using single-crystal X-ray diffraction. The analysis established that thallium(I) hydroxide crystallizes in the monoclinic system.

The key crystallographic data obtained from these studies are summarized in the interactive table below.

Interactive Data Table: Crystallographic Data for Thallium(I) Hydroxide

ParameterValue
Crystal SystemMonoclinic
Space GroupC12/c1
a (Å)5.949(2)
b (Å)6.220(2)
c (Å)21.232(6)
β (°)91.590(5)
Volume (ų)785.3(4)

Note: The numbers in parentheses indicate the standard uncertainty in the last digit.

The structure of thallium(I) hydroxide is notably more complex than that of the alkali metal hydroxides. Within the crystal lattice, there are four symmetrically independent Tl⁺ cations and four oxygen atoms from the OH⁻ groups. Each hydroxide group forms three short bonds to thallium cations, creating OHTl₃ triangular units. These units then share common edges to form dimeric groups of [OH₂Tl₄]²⁺. These hydroxocentered units are interconnected through common corners, forming distinct layers. The arrangement of these layers is such that hydrogen bonds are formed between the anionic planes of two adjacent hydroxide groups.

Scale-Up Considerations in Thallium(I) Hydroxide Synthesis Research

The transition of thallium(I) hydroxide synthesis from a laboratory scale to a larger, industrial or pilot scale introduces a number of critical considerations, primarily centered around process safety, handling of hazardous materials, and reaction control. The extreme toxicity of thallium and its compounds is the foremost concern and dictates stringent engineering and procedural controls. purkh.comnih.gov

Key Scale-Up Challenges and Considerations:

Hazardous Material Handling and Containment: Thallium is a cumulative poison that is toxic by ingestion, inhalation, and skin absorption. purkh.com Scaling up the synthesis requires robust containment strategies to prevent any release into the work environment. This includes the use of enclosed reactors and transfer systems, as well as dedicated ventilation and exhaust systems to capture any dusts or aerosols. nih.gov All personnel involved must be equipped with appropriate personal protective equipment (PPE), including respirators, chemical-resistant suits, and gloves. epj-conferences.org

Reaction Exotherm and Heat Management: Many chemical reactions are exothermic, releasing heat that can be easily managed in small-scale laboratory flasks. However, on a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. chemicalindustryjournal.co.uk An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably. amarequip.com Therefore, a thorough calorimetric study of the chosen synthesis route is essential to understand the reaction enthalpy and to design an adequate cooling system for the reactor. mt.com

Reagent and Product Handling: The physical form of reactants and products (e.g., solids, solutions) impacts the design of the process equipment. For syntheses involving solid reactants, such as thallium metal or thallium(I) sulfate, systems for the controlled addition of solids to the reactor are necessary. The final product, thallium(I) hydroxide, is a solid that needs to be isolated, dried, and packaged. mt.com The equipment used for these steps must be designed to prevent dust generation and exposure. Typical bulk packaging for industrial chemicals includes sealed drums or pails.

Waste Stream Management and Disposal: The synthesis of thallium(I) hydroxide will generate waste streams containing soluble and insoluble thallium compounds. Due to its high toxicity and environmental hazard, thallium is listed as a hazardous substance, and its disposal is strictly regulated. mt.com An industrial-scale process must include a comprehensive plan for the treatment and disposal of all thallium-containing waste in compliance with environmental regulations. This may involve precipitation and separation of thallium from wastewater before discharge.

Process Control and Automation: To ensure safety and consistency, a scaled-up process would benefit from a high degree of automation and process control. This includes continuous monitoring of key parameters such as temperature, pressure, pH, and reagent addition rates. Automated systems can help maintain the reaction within safe operating limits and minimize direct operator intervention.

The table below summarizes the key considerations for scaling up the synthesis of Thallium(I) Hydroxide.

Interactive Data Table: Scale-Up Considerations for Thallium(I) Hydroxide Synthesis

Consideration AreaKey Challenges and Mitigations
Safety and Toxicology High toxicity of all thallium compounds. Requires enclosed systems, specialized ventilation, and extensive PPE. purkh.comnih.govepj-conferences.org
Reaction Control Potential for exothermic reactions. Requires detailed calorimetric studies and robust reactor cooling systems to prevent thermal runaway. mt.comamarequip.comchemicalindustryjournal.co.uk
Material Handling Safe transfer and addition of solid and liquid reagents. Isolation and packaging of the solid product without generating dust.
Environmental Management of hazardous waste streams containing thallium. Requires dedicated treatment processes and compliance with strict disposal regulations. mt.com
Engineering Selection of corrosion-resistant materials. Implementation of process automation for precise control and minimal operator exposure.

Reactivity and Reaction Mechanisms of Thallium I Hydroxide

Aqueous Solution Chemistry and Acid-Base Behavior of Thallium(I) Hydroxide (B78521)

Thallium(I) hydroxide (TlOH), also known as thallous hydroxide, is an inorganic compound featuring thallium in the +1 oxidation state. wikipedia.orgwikipedia.org Its behavior in aqueous solutions is characterized by its nature as a strong base. wikipedia.org Upon dissolution in water, it fully dissociates into thallium(I) cations (Tl⁺) and hydroxide anions (OH⁻), a behavior that likens it to alkali metal hydroxides such as potassium hydroxide. wikipedia.orgwikipedia.orgaskfilo.com This high degree of dissociation results in a strongly basic solution. The compound is readily soluble in water, with a reported solubility of 34.3 grams per 100 grams of water at 18°C. wikipedia.org The resulting yellow solution is known to be corrosive, particularly towards glass. zegmetal.com In the presence of atmospheric carbon dioxide, aqueous thallium(I) hydroxide reacts to form thallium(I) carbonate. zegmetal.com

PropertyValue
Chemical FormulaTlOH
Molar Mass221.39 g·mol⁻¹
AppearanceYellow needles
Solubility in water34.3 g/100 g (at 18°C) wikipedia.org
BasicityStrong base wikipedia.org

The acid-base chemistry of thallium(I) hydroxide in water is governed by the high concentration of hydroxide ions produced upon its complete dissociation. This influx of OH⁻ ions significantly impacts the autoionization equilibrium of water (2H₂O ⇌ H₃O⁺ + OH⁻), shifting the equilibrium to the left and resulting in a high pH.

The thallium(I) ion itself can exist in aqueous solution as a hexaaqua complex, [Tl(H₂O)₆]⁺. chemguide.co.uk This complex is weakly acidic and can participate in a proton transfer reaction with solvent water molecules:

[Tl(H₂O)₆]⁺ + H₂O ⇌ [Tl(H₂O)₅(OH)] + H₃O⁺

However, in a solution of thallium(I) hydroxide, the overwhelmingly high concentration of hydroxide ions from the dissociation of TlOH suppresses this forward reaction, ensuring that the dominant species remains the aquated Tl⁺ ion. The hydrolysis of thallium(I) is a key acid-base reaction that influences its speciation in aquatic environments. tandfonline.com The equilibrium for the first hydrolysis step can be represented as:

Tl⁺ + H₂O ⇌ TlOH(aq) + H⁺

The logarithm of the hydrolysis constant (Kh1) for this reaction has been determined to be -11.7, with a corresponding stepwise association constant of 10²·³. researchgate.net The dynamics of proton transfer in these solutions are rapid, facilitated by the Grotthuss mechanism, where an excess proton or proton hole diffuses through the hydrogen bond network of water molecules. mit.edu The high concentration of OH⁻ ions from TlOH provides a high density of "proton holes," facilitating this rapid transfer. mit.edu

Ion-exchange is a chemical process where ions are interchanged between a solution and an insoluble solid, typically a resin. The thallium(I) cation (Tl⁺), due to its +1 charge and ionic radius, behaves similarly to alkali metal ions like K⁺ and Na⁺. wikipedia.org This similarity allows it to readily participate in cation-exchange reactions.

In a typical ion-exchange scenario, a solution containing Tl⁺ ions can be passed through a column packed with a cation-exchange resin, often in the sodium (Na⁺) or proton (H⁺) form. The Tl⁺ ions in the solution will displace the Na⁺ or H⁺ ions on the resin according to the following equilibrium:

Resin-Na⁺ + Tl⁺(aq) ⇌ Resin-Tl⁺ + Na⁺(aq)

The efficiency of this exchange depends on factors such as the relative affinity of the resin for the different cations and the concentrations of the ions in solution. Studies on the cation exchange behavior of thallium in various media, such as hydrochloric acid, have been conducted to develop separation procedures. researchgate.net The ability to control the oxidation state of thallium is crucial in these processes, as Tl(I) and Tl(III) exhibit different exchange behaviors. researchgate.net

Redox Chemistry and Oxidation State Transformations in Thallium(I) Hydroxide Systems

Thallium chemistry is dominated by two stable oxidation states: +1 (thallous) and +3 (thallic). resintech.com The redox potential for the Tl³⁺/Tl⁺ couple is a critical factor in the chemistry of its compounds. The standard oxidation potential for the conversion of Tl(I) to Tl(III) is -1.28 V, indicating that Tl(I) is the more thermodynamically stable state. tandfonline.com The Tl(III)/Tl(I) redox couple plays a significant role in the environmental cycling and behavior of thallium. tandfonline.com

Redox ReactionStandard Potential (E°)
Tl⁺ + e⁻ ⇌ Tl(s)-0.33 V tandfonline.com
Tl³⁺ + 2e⁻ ⇌ Tl⁺+1.28 V tandfonline.com

Thallium(I) hydroxide can be oxidized to thallium(III) species, most notably the insoluble thallium(III) hydroxide, Tl(OH)₃, or its dehydrated form, thallium(III) oxide (Tl₂O₃). zegmetal.com This transformation can be achieved through various chemical and electrochemical routes.

Strong chemical oxidizing agents such as chlorine, bromine, and aqua regia can oxidize the thallous ion to the thallic state. zegmetal.compilgaardelements.com The reaction kinetics can be pH-dependent; for instance, the rate of Tl(I) oxidation by hypochlorous acid (HOCl) decreases as the pH increases. In alkaline environments, mineral oxides like manganese oxides can effectively oxidize Tl(I) to Tl(III), leading to the precipitation of Tl(OH)₃. This process is also observed with minerals such as birnessite, where Tl(I) sorption is followed by an irreversible oxidation to Tl(III). researchgate.net

Electrochemical oxidation provides another pathway. The anodic oxidation of Tl⁺ ions in an alkaline medium (pH > 10) generates Tl³⁺ ions, which then react with the abundant hydroxide ions to precipitate as Tl(OH)₃. handwiki.org

Tl⁺ → Tl³⁺ + 2e⁻ (Anodic Oxidation) Tl³⁺ + 3OH⁻ → Tl(OH)₃(s)

This method is utilized in some water treatment processes to remove thallium from wastewater streams. tandfonline.com

While the oxidation of Tl(I) is a key reaction, transformations to its elemental state (oxidation state 0) are also significant. The standard electrode potential for the reduction of the thallous ion to thallium metal is -0.33 V. tandfonline.com

Tl⁺(aq) + e⁻ ⇌ Tl(s)

This indicates that Tl(I) is a relatively stable ion in solution but can be reduced to the metallic state by sufficiently strong reducing agents or by electrolysis. tandfonline.comresintech.com For example, zinc metal can be used to precipitate thallium powder from a solution of its salts. resintech.com

Conversely, the reduction of Tl(III) species is more favorable. Reducing agents like sulfur dioxide and hydrogen sulfide (B99878) readily reduce Tl(III) to Tl(I). zegmetal.compilgaardelements.com In acidic solutions, hydrogen sulfide reduces Tl(III) to Tl(I) with the precipitation of elemental sulfur. pilgaardelements.com

Tl³⁺ + H₂S(aq) → Tl⁺ + S(s) + 2H⁺

No significant intermediate speciation is commonly reported for the direct reduction of Tl(I) from hydroxide solutions to thallium metal.

Coordination Chemistry of the Thallium(I) Ion in Hydroxide Environments

The coordination chemistry of the thallium(I) ion in aqueous solutions is influenced by its electronic configuration ([Xe] 4f¹⁴5d¹⁰6s²) and its resemblance to alkali metal cations. wikipedia.orgtandfonline.com In solution, the Tl⁺ ion is hydrated, forming an aquated complex, often represented as [Tl(H₂O)₆]⁺. chemguide.co.ukutexas.edu Water molecules act as ligands, coordinating to the central metal ion. utexas.edu

In a hydroxide environment, such as a solution of thallium(I) hydroxide, the chemistry is dominated by the high solubility and strong basicity of TlOH. wikipedia.orgpilgaardelements.com Unlike many other metal hydroxides, TlOH does not precipitate from solution under normal conditions. pilgaardelements.com Consequently, discrete, stable thallium(I) hydroxo-complexes (e.g., [Tl(OH)₂]⁻) are not a significant feature of its aqueous chemistry. The dominant species in solution are the solvated Tl⁺ cations and OH⁻ anions. wikipedia.org The interaction between the Tl⁺ ion and the hydroxide ion in solution is primarily electrostatic. While Tl(I) is considered a soft cation, which typically prefers to bond with soft ligands, its interaction with the hard hydroxide ligand does not lead to the formation of stable, isolable complexes in aqueous media. utexas.edu This behavior contrasts with Tl(III), which readily hydrolyzes to form a series of stable hydroxyl complexes and ultimately precipitates as the highly insoluble Tl(OH)₃. tandfonline.compilgaardelements.com

Ligand Exchange Kinetics and Thermodynamics

Ligand exchange reactions involve the replacement of one ligand in a complex ion with another. chemguide.co.uk For thallium(I) hydroxide in solution, the primary species is the aquated thallium(I) ion, where water molecules act as ligands. The exchange process is driven by the relative stability of the resulting complexes and the concentration of the incoming ligand. crunchchemistry.co.uk

The thallium(I) ion, Tl⁺, resembles alkali metal cations in its behavior and forms relatively few complexes, with notable exceptions for those involving halogen, oxygen, and sulfur ligands. nih.gov The thermodynamics of these exchanges often favor the formation of more stable complexes, a phenomenon quantified by stability constants. Complexes with multidentate ligands (chelates) are generally more stable than those with monodentate ligands due to a favorable increase in entropy, known as the chelate effect. libretexts.org

While specific kinetic data for ligand exchange directly with TlOH is not extensively detailed, the principles follow general models for labile metal complexes. The rate of exchange is typically fast, consistent with the weak coordinating nature of the Tl⁺ ion.

Table 1: Examples of Ligand Association with Tl⁺ in Aqueous Solution

Incoming LigandLigand TypeResulting Complex/ProductGeneral Observation
Chloride (Cl⁻)MonodentateTlCl (s)Thallium(I) chloride is sparingly soluble and precipitates from solution. pilgaardelements.com
Bromide (Br⁻)MonodentateTlBr (s)Thallium(I) bromide is a sparingly soluble white precipitate. pilgaardelements.com
Iodide (I⁻)MonodentateTlI (s)Thallium(I) iodide precipitates as a yellow solid. pilgaardelements.com
Cyanide (CN⁻)MonodentateTl(CN)n³⁻ⁿ complexesThallium(III) has been shown to undergo complex ligand exchange with cyanide ions, dominated by reactions involving the direct encounter of two complexes. acs.org While less studied for Tl(I), similar principles may apply.
Ammonia (B1221849) (NH₃)MonodentateNo precipitateTl(I) is not precipitated by ammonia and does not readily form ammine complexes. pilgaardelements.com

Interactions with Organic and Organometallic Ligands

Thallium(I) hydroxide serves as a useful reagent in organometallic synthesis, primarily functioning as a strong base to deprotonate organic substrates. A significant application is in the synthesis of cyclopentadienylthallium (CpTl), a valuable reagent for transferring the cyclopentadienyl (B1206354) (Cp) ligand to other metals. hhu.de The reaction proceeds by the deprotonation of cyclopentadiene (B3395910) by TlOH. hhu.de

Reaction: C₅H₆ + TlOH → Tl(C₅H₅) + H₂O hhu.de

Thallium(I) hydroxide can also be used in situ, where it is formed from a soluble thallium salt and a base like potassium hydroxide (KOH), and then reacts with the organic diene. hhu.de

Reactions of thallium(I) halides with Grignard reagents (organomagnesium halides) have been studied, often leading to the reduction of thallium(I) to metallic thallium and the formation of di-n-alkylthallium(III) bromides or symmetrical biaryls. hhu.de While these reactions typically use thallium halides, they illustrate the broader reactivity of thallium(I) species with organometallic reagents.

Reactions with Carbon Dioxide and Carbonate Formation

Thallium(I) hydroxide readily reacts with carbon dioxide (CO₂), including atmospheric CO₂. This is a classic acid-base reaction where the strong base (TlOH) reacts with the acidic oxide (CO₂). The product of this reaction is thallium(I) carbonate (Tl₂CO₃), a white, water-soluble salt. zegmetal.comwikipedia.orgzegmetal.com

This reactivity necessitates that solid TlOH and its aqueous solutions be stored in airtight containers to prevent gradual conversion to thallium(I) carbonate. The formation of Tl₂CO₃ via this method is a recognized manufacturing process for the carbonate salt. nih.gov

Solid-State Reactivity and Thermal Decomposition Pathways of Thallium(I) Hydroxide

In the solid state, thallium(I) hydroxide is an ionic compound. askfilo.com Its most significant solid-state reaction is its thermal decomposition. When heated, TlOH decomposes to form thallium(I) oxide (Tl₂O) and water. wikipedia.org This decomposition occurs at temperatures reported to be around 100°C to 139°C. wikipedia.org

The decomposition reaction is: 2TlOH(s) → Tl₂O(s) + H₂O(g) wikipedia.org

Thallium(I) oxide is a black solid that, when dissolved in water, reforms the basic yellow solution of thallium(I) hydroxide, demonstrating the reversibility of the hydration-dehydration process. wikipedia.org The solid is also noted to change to a yellow color when exposed to air, indicating some atmospheric reactivity. zegmetal.com

Table 2: Thermal Decomposition of Thallium(I) Hydroxide

ReactantDecomposition TemperatureProducts
Thallium(I) hydroxide (TlOH)~100-139 °C wikipedia.orgThallium(I) oxide (Tl₂O), Water (H₂O) wikipedia.org

Structural Elucidation and Advanced Spectroscopic Characterization of Thallium I Hydroxide

Advanced X-ray and Neutron Diffraction Studies of Crystalline Thallium(I) Hydroxide (B78521) Phases

The definitive determination of the crystal structure of thallium(I) hydroxide has been accomplished through advanced diffraction techniques, revealing a complex arrangement influenced by the unique electronic configuration of the thallium(I) cation.

The crystal structure of thallium(I) hydroxide (TlOH) has been solved using single-crystal X-ray diffraction data. researchgate.net The compound crystallizes in the monoclinic system. researchgate.netacs.org A detailed structural refinement determined the space group to be C121, with unit cell parameters of a = 5.949(2) Å, b = 6.220(2) Å, c = 21.232(6) Å, and β = 91.590(5)°. researchgate.net The structure is notably more complex than those of alkali metal hydroxides like NaOH or KOH. This complexity arises from the stereochemically active 6s² lone electron pair on the Tl⁺ cations, which induces significant structural distortions to minimize destabilizing interactions. researchgate.net

The asymmetric unit of TlOH contains four symmetrically independent Tl⁺ cations and four oxygen atoms from the hydroxide groups. researchgate.net A key feature of the structure is the formation of hydroxocentered OHTl₃ triangles. These triangles share edges to create dimeric [OH₂Tl₄]²⁺ groups, which are then interconnected through common corners to form distinct layers. researchgate.net This layered structure is a defining characteristic of the compound. acs.org

While no distinct polymorphs of TlOH have been isolated, its structure is discussed within the context of polytypism, which describes variations in the stacking sequence of layers. researchgate.net Layered alkali hydroxides (AOH) exhibit stacking sequences involving one (KOH, RbOH) or two (NaOH, CsOH) layers per unit cell. researchgate.net In contrast, TlOH displays a more complex four-layer stacking sequence, which can be considered a chemically induced form of polytypism. researchgate.net

Table 1: Crystallographic Data for Thallium(I) Hydroxide (TlOH)
ParameterValueSource
Crystal SystemMonoclinic researchgate.net
Space GroupC121 (alternatively reported as C2) researchgate.net
a (Å)5.949(2) researchgate.net
b (Å)6.220(2) researchgate.net
c (Å)21.232(6) researchgate.net
β (°)91.590(5) researchgate.net
Volume (ų)785.3(4) researchgate.net
Key Structural FeatureLayered structure based on interconnected [OH₂Tl₄]²⁺ dimeric groups researchgate.net

Currently, there is a lack of published studies specifically detailing the structural behavior of thallium(I) hydroxide under variable temperature and pressure conditions. However, insights can be drawn from related thallium compounds and other layered hydroxides. Temperature- and pressure-dependent diffraction studies are crucial for understanding phase stability, thermal expansion, and compressibility, which are governed by the nature of chemical bonding.

Investigations on other thallium(I) compounds, such as thallium(I) fluoride (B91410) (TlF), have revealed temperature-induced phase transitions, which were studied using powder neutron diffraction. unideb.hu Similarly, high-pressure studies on other alkali hydroxides have been conducted to determine their structural transformations and equations of state. chemtube3d.com Such experiments on TlOH would likely involve synchrotron X-ray or neutron diffraction to monitor changes in lattice parameters and detect potential phase transitions. Given the layered and relatively complex structure of TlOH, pressure could induce changes in the interlayer spacing or the stacking arrangement of the layers, potentially leading to new, denser phases. Temperature variations would probe the dynamics of the lattice and the stability of the hydrogen bonding network between the layers. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy provides a direct probe of the bonding environment within a compound. For thallium(I) hydroxide, infrared (IR) spectroscopy has been used to identify the vibrational frequencies of the isolated molecule. nih.govacs.org In experiments where laser-ablated thallium atoms were reacted with hydrogen peroxide and isolated in a solid argon matrix, new IR absorptions attributable to thallium hydroxide species were identified. acs.org

The primary vibrational modes observed include the O-H stretching, Tl-O stretching, and O-H bending modes. The assignments were confirmed through isotopic substitution with deuterium (B1214612) and ¹⁸O. nih.gov These experimental frequencies are critical for creating a "molecular fingerprint" of TlOH and serve as benchmarks for theoretical calculations of its structure and bonding.

Raman spectroscopy studies on solid TlOH are not widely reported in the literature. Such studies would be highly valuable as they are complementary to IR spectroscopy. Due to different selection rules, Raman scattering can reveal vibrational modes that are inactive or weak in the IR spectrum, providing a more complete picture of the lattice dynamics, particularly the low-frequency modes involving Tl-O lattice vibrations.

Table 2: Infrared Absorption Frequencies for Matrix-Isolated Thallium Hydroxide Species
Frequency (cm⁻¹)AssignmentSource
3612.1O-H Stretch acs.org
3604.6O-H Stretch acs.org
790.3Tl-O Stretch / O-H Bend acs.org
750.6Tl-O Stretch / O-H Bend acs.org
447.9Tl-O Stretch acs.org

Solid-State NMR Spectroscopy for Local Environment Probing

While specific solid-state Nuclear Magnetic Resonance (NMR) studies on crystalline thallium(I) hydroxide have not been reported, the technique holds significant promise for its structural characterization. Thallium possesses two NMR-active nuclei, ²⁰³Tl and ²⁰⁵Tl, both with a nuclear spin of I=1/2. huji.ac.il The ²⁰⁵Tl isotope is generally preferred due to its higher sensitivity and tendency to produce narrower signals. huji.ac.il

Solid-state NMR is uniquely capable of probing the local atomic environment, providing information that is complementary to the long-range order determined by diffraction methods. Given that the TlOH crystal structure contains four symmetrically independent Tl⁺ sites, solid-state ²⁰⁵Tl NMR would be an ideal tool to resolve these distinct environments. researchgate.net The chemical shift of each site would be highly sensitive to its coordination number, Tl-O bond lengths, and the geometry dictated by the lone pair.

The utility of ²⁰⁵Tl solid-state NMR has been demonstrated in complex systems, such as its use to characterize cation binding in Na⁺,K⁺-ATPase, where signals from specifically occluded and non-specifically bound thallium ions were successfully distinguished. openmedscience.com A similar approach applied to TlOH could validate the crystallographic model, provide precise information on Tl-O connectivity, and detect subtle structural variations or disorder that may not be apparent from diffraction data alone.

Computational and Theoretical Approaches to Predict and Validate Thallium(I) Hydroxide Structures

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for predicting, validating, and understanding the structural and electronic properties of thallium compounds. acs.orgchemrxiv.org Relativistic DFT calculations have been successfully applied to model the TlOH molecule, yielding results that align well with experimental data. acs.org For instance, the calculated adsorption energy of a TlOH molecule on a quartz surface showed very good agreement with experimental adsorption enthalpies, validating the accuracy of the theoretical model. acs.org

Theoretical studies are essential for understanding the profound influence of the 6s² lone pair on the crystal structure of TlOH. researchgate.net First-principle calculations can model the electronic structure and explain how the presence of this stereochemically active lone pair leads to the observed distortions in the coordination polyhedra of the Tl⁺ ions, resulting in the complex layered structure. researchgate.net Theoretical estimations have also been performed to determine energetic properties, such as the hydroxyl group elimination energy for TlOH, which was calculated to be approximately 319 kJ/mol. chemrxiv.org

Furthermore, computational databases provide predicted structures for TlOH based on energy minimization calculations. These theoretical models offer valuable data on bond lengths, coordination geometries, and lattice parameters that can be compared with and help refine experimental results from diffraction studies.

Analytical Methodologies for Thallium I Hydroxide in Environmental Matrices Excluding Biological Samples

Trace Analysis of Thallium(I) Hydroxide (B78521) in Water Systems

The extremely low concentration of thallium in natural waters necessitates the use of highly sensitive analytical methods for its detection researchgate.net. Trace analysis focuses on quantifying the total concentration of thallium, which exists predominantly as Tl(I) in aquatic environments researchgate.netpublish.csiro.au.

Inductively coupled plasma-mass spectrometry (ICP-MS) is a powerful and widely used technique for the determination of trace and ultra-trace levels of thallium in water samples researchgate.netresearchgate.net. This method offers high sensitivity, low detection limits, and the ability to perform isotope dilution analysis for enhanced accuracy researchgate.net.

ICP-MS is capable of detecting elements at concentrations ranging from sub-parts-per-trillion to percent levels dtic.mil. For thallium analysis, ICP-MS methods have been developed that provide method detection limits 10 to 200 times lower than previous techniques usgs.gov. A simple and novel sequential mixed-micelle cloud point extraction procedure has been developed for the ultra-trace speciation analysis of thallium in environmental water samples by ICP-MS, achieving a pre-concentration factor of 125 and a detection limit of 0.02 pg mL⁻¹ rsc.org.

The validation of ICP-MS methods for thallium quantification can be performed using both isotope dilution (ID) and external calibration (EC) researchgate.net. The ID technique, in particular, is robust with respect to instrument parameter settings researchgate.net. The U.S. Geological Survey has expanded its ICP-MS methods to include the determination of dissolved thallium in filtered, acidified natural water usgs.gov.

Table 1: Performance Characteristics of ICP-MS for Thallium Analysis

ParameterValueReference
Method Detection Limit0.02 pg mL⁻¹ (with preconcentration) rsc.org
Spike RecoveriesAveraged 93% in reagent-water, surface-water, and groundwater matrices usgs.gov
Isotope Dilution (ID) Detection Limit0.15 ng g⁻¹ researchgate.net
External Calibration (EC) Detection Limit0.20 ng g⁻¹ researchgate.net

Atomic Absorption Spectrometry (AAS), particularly Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS), is another extensively used method for the determination of thallium in various samples due to its high selectivity and sensitivity researchgate.net. This technique is suitable for analyzing water containing at least 1 µg/L of thallium usgs.gov.

In GFAAS, a sample is placed in a graphite tube where it is evaporated, charred, and then atomized. The absorbance signal generated during atomization is recorded to determine the thallium concentration usgs.gov. To mitigate interferences from background scattering at the 276.8 nm wavelength, pretreatment of the graphite tube with ammonium (B1175870) molybdate (B1676688) and the addition of ammonium nitrate (B79036) to the sample are employed usgs.gov. The method of standard additions is often used for quantification, where known concentrations of thallium are added to sample aliquots to create a calibration curve usgs.gov.

Table 2: Key Parameters for Thallium Analysis by GFAAS

ParameterSpecificationReference
Wavelength276.8 nm usgs.gov
ApplicabilityWater containing at least 1 µg/L of thallium usgs.gov
Matrix ModifiersAmmonium molybdate, Ammonium nitrate usgs.gov
Quantification MethodMethod of standard additions usgs.gov

Electrochemical methods, particularly anodic stripping voltammetry (ASV), offer a portable, rapid, and cost-effective alternative for the detection of heavy metal ions like thallium in water metrohm.comrsc.org. These techniques are highly sensitive and can be adapted for on-site analysis rsc.org.

Anodic stripping voltammetry can be used to monitor thallium concentrations in drinking water, mineral water, and seawater metrohm.com. One method utilizes a silver film modified gold microwire electrode for the determination of thallium concentrations between 10–250 µg/L metrohm.com. The method is suitable for field measurements and has a detection limit of approximately 10 µg/L with a 90-second deposition time metrohm.com. Recent developments in voltammetry have focused on creating mercury-free, environmentally friendly electrodes for Tl(I) determination researchgate.net.

Speciation Analysis of Thallium(I) and Other Thallium Species in Environmental Samples

Thallium can exist in two primary oxidation states in aquatic systems: Tl(I) and Tl(III) rsc.org. Tl(I) is the more stable and predominant species in the natural environment, while Tl(III) is unstable but can be stabilized by forming complexes with dissolved organic matter researchgate.netrsc.org. Since the toxicity of thallium depends on its oxidation state, speciation analysis is crucial for a comprehensive environmental risk assessment publish.csiro.aursc.org.

Hyphenated techniques that couple a separation method with a sensitive detection method are powerful tools for speciation analysis spectroscopyonline.com. High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a prominent method for thallium speciation nih.govpjoes.com. This technique allows for the separation of different thallium species before their highly sensitive detection by ICP-MS nih.gov.

Ion exchange chromatography is often employed for the separation of Tl(I) and Tl(III) . The separation mechanism can involve the formation of a Tl(III) complex with a chelating agent like diethylenetriaminepentaacetic acid (DTPA), which allows for its separation from the Tl(I) cation researchgate.net. Researchers have optimized chromatographic conditions, including mobile phase composition and pH, to achieve efficient separation of thallium species researchgate.net. Under optimized conditions, detection limits of 3 and 6 ng/L have been obtained for Tl(I) and Tl(III), respectively, with a chromatographic run time of 10 minutes .

Table 3: Optimized Conditions for Thallium Speciation by HPLC-ICP-MS

ParameterOptimized ValueReference
Column TypeAnion Exchange
Mobile Phase pH4.2
DTPA Concentration3 mmol/L
Ammonium Acetate (B1210297) Concentration200 mmol/L
Tl(I) Limit of Detection (LOD)3 ng/L
Tl(III) Limit of Detection (LOD)6 ng/L

Spectrofluorimetric and spectrophotometric methods provide alternative approaches for the speciation of thallium. These methods are often simpler and more cost-effective than hyphenated techniques, making them suitable for routine analysis in some laboratories nih.gov.

A highly sensitive and selective spectrofluorimetric method has been developed for the speciation of thallium at pico-trace levels nih.govrsc.org. This method is based on the reaction of Tl(III) with a non-fluorescent reagent, N-(pyridin-2-yl)-quinoline-2-carbothioamide (PQCTA), in a slightly acidic solution to produce a highly fluorescent oxidized product nih.govrsc.org. To determine Tl(I), it is first oxidized to Tl(III) using bromine water, and then the total fluorescence is measured. The Tl(I) concentration is then calculated by the difference rsc.org. This method boasts a very low detection limit of 0.16 ng L⁻¹ rsc.org.

Table 4: Performance of Spectrofluorimetric Method for Thallium Speciation

ParameterValueReference
ReagentN-(pyridin-2-yl)-quinoline-2-carbothioamide (PQCTA) nih.govrsc.org
Excitation Wavelength (λex)324 nm nih.gov
Emission Wavelength (λem)379 nm nih.gov
Linear Calibration Range0.001–600 µg L⁻¹ rsc.org
Detection Limit0.16 ng L⁻¹ rsc.org
Quantification Limit1.6 ng L⁻¹ rsc.org

Sample Preparation and Preconcentration Techniques for Environmental Thallium(I) Hydroxide Analysis

Given that thallium concentrations in natural waters are often below 1 µg/L and in unpolluted soils are in the low mg/kg range, direct measurement is frequently not feasible. cabidigitallibrary.orgresearchgate.net Therefore, sample preparation, often involving digestion for solid matrices and a preconcentration step for aqueous samples, is a critical prerequisite to instrumental analysis. The primary goals of these techniques are to isolate thallium from interfering matrix components and to increase its concentration to a level amenable to detection by analytical instruments. researchgate.net

Several techniques have been developed and optimized for the preconcentration of thallium from environmental samples, particularly water. These include solid-phase extraction (SPE), coprecipitation, and various microextraction methods.

Solid-Phase Extraction (SPE) SPE is a widely used technique for the preconcentration of thallium from aqueous samples. nih.gov This method involves passing a water sample through a solid adsorbent material that retains the analyte of interest. The thallium is then eluted with a small volume of a suitable solvent, achieving a significant concentration factor. The choice of sorbent is critical for the selective retention of thallium. A study utilizing a novel adsorbent packed in an SPE column for the analysis of Tl(III) in water samples reported an enrichment factor of 35 and a precision of 2.0% for sample solutions containing 0.2 µg/mL of Tl(III). umsha.ac.irumsha.ac.irresearchgate.net The pH of the sample solution is a crucial parameter, with optimal recovery of Tl(III) observed at a pH of 8.0. umsha.ac.irresearchgate.net

Coprecipitation Coprecipitation is another effective method for enriching thallium from water samples. This technique involves the precipitation of a major component (the carrier or collector) from the solution, which carries the trace analyte (thallium) along with it. One developed procedure for the determination of thallium in various natural waters uses the filtration of thallium dithiocarbamates. By adding indium as a collector, an enrichment factor of 200 was achieved, with a detection limit of 0.01 µg/L. researchgate.net

Microextraction Techniques Modern trends in sample preparation favor the miniaturization of procedures to reduce solvent and reagent consumption. researchgate.net Dispersive suspended droplet microextraction has been applied for the determination of total thallium in water samples. This method achieved an enrichment factor of 33 and a limit of detection of 3.1 µg/L, with recoveries in the range of 96-103% for real samples. researchgate.net Other relevant techniques include cloud point extraction and liquid-liquid extraction. nih.govnih.gov

For solid environmental matrices like soil and sediment, a digestion step is necessary to bring the thallium into a solution suitable for analysis. This typically involves heating the sample with strong acids. nih.gov For instance, the determination of thallium in soil extracts by ICP-MS has been performed after aqua regia digestion. tandfonline.com

The performance of various preconcentration techniques for thallium is summarized in the interactive table below.

TechniqueMatrixEnrichment FactorDetection Limit (LOD)Recovery (%)Reference
Solid-Phase Extraction (SPE)Water35-93.0 - 95.0 umsha.ac.ir
Coprecipitation (PP)Water2000.01 µg/L94 - 102 researchgate.net
Dispersive Suspended Droplet MicroextractionWater333.1 µg/L96 - 103 researchgate.net

Quality Assurance and Quality Control in Environmental Thallium(I) Hydroxide Analysis

Key components of a QA/QC program for thallium analysis include:

Use of Certified Reference Materials (CRMs): CRMs are materials with a certified concentration of the analyte, traceable to national or international standards. sigmaaldrich.com They are analyzed alongside environmental samples to assess the accuracy of the analytical method. Several thallium standards traceable to the National Institute of Standards and Technology (NIST) are commercially available for use with techniques like ICP-MS and AAS. fishersci.commerckmillipore.comondemand.com For example, NIST SRM 3158 is a standard reference material for thallium. ondemand.com Analysis of international soil exchange program samples has been used to validate methods for thallium determination in soils. tandfonline.com

Method Blanks: A method blank (or reagent blank) is a sample containing all the reagents used in the analysis but without the environmental sample matrix. It is processed and analyzed in the same manner as the samples to identify any contamination introduced during the sample preparation and analysis process. traceelements.com

Spiked Samples and Spike Recovery: A known quantity of thallium is added (spiked) into a subsample of the environmental matrix. The sample is then analyzed, and the percentage of the added thallium that is measured (% recovery) is calculated. This QC measure helps to evaluate the method's accuracy and potential matrix effects for a specific sample type. traceelements.com Good recoveries in spiked real samples confirm the accuracy and applicability of a method. researchgate.net

Internal Standards: In techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), an internal standard (an element not present in the sample) is added to all samples, standards, and blanks. This helps to correct for instrumental drift and matrix-induced signal suppression or enhancement. Lutetium has been successfully used as an internal standard for the determination of thallium in soil extracts. tandfonline.com

Addressing Interferences: Thallium analysis, particularly at trace levels, is susceptible to interferences. Matrix effects can cause biased results, and spectral interferences can occur in techniques like ICP-AES and ICP-MS. researchgate.net For example, high concentrations of salts in a sample can suppress the signal in ICP-MS analysis; this can often be mitigated by diluting the sample. nih.gov The U.S. Environmental Protection Agency has noted that some analytical methods can have a high false-positive rate for thallium, underscoring the importance of using highly sensitive and specific techniques like ICP-MS over older methods like ICP-AES for confirmation. researchgate.net

Method Validation: The analytical method must be validated to ensure it is fit for its intended purpose. This involves establishing key performance characteristics, including the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. nih.gov

The following interactive table summarizes essential QA/QC procedures for thallium analysis.

QA/QC ProcedurePurposeExample/Application
Certified Reference Materials (CRMs)Assess accuracy and traceability.Analysis of NIST SRM 3158 or WEPAL soil samples. tandfonline.comondemand.com
Method BlanksMonitor for contamination from reagents and lab environment.Processing deionized water and acids through the entire analytical procedure. traceelements.com
Spike RecoveryEvaluate method accuracy in the specific sample matrix.Adding a known amount of Tl standard to a water or soil digest sample. researchgate.nettraceelements.com
Internal StandardsCorrect for instrumental drift and matrix effects.Using Lutetium (Lu) for Tl analysis in soil extracts by ICP-MS. tandfonline.com
Interlaboratory ComparisonsAssess laboratory performance and method reproducibility.Participation in proficiency testing programs. traceelements.com

Environmental Geochemistry and Transport Dynamics of Thallium I Hydroxide Excluding Human/animal Bioaccumulation

Environmental Fate and Mobility of Thallium(I) Hydroxide (B78521) in Aquatic and Terrestrial Systems

The environmental fate of thallium is closely linked to the high solubility of most thallous compounds, which allows for its ready transport through aqueous routes. researchgate.net In aquatic environments, thallium primarily exists in its dissolved state. mdpi.com While thallium(I) hydroxide itself is highly soluble, the trivalent form, thallium(III) hydroxide (Tl(OH)₃), is very insoluble. acs.org This difference is a critical factor in thallium's mobility; the precipitation of the inert Tl(OH)₃ can be an effective mechanism for removing thallium from water. canada.cacanada.ca However, under anoxic (low-oxygen) conditions, such as those found in some sediments, Tl(III) can be reduced back to the more soluble and mobile Tl(I), leading to its remobilization into the water column. canada.cacanada.ca In terrestrial systems, thallium compounds are generally mobile and can be flushed from the soil into aquatic environments. nih.gov

The mobility of thallium in the environment is significantly influenced by its interaction with mineral surfaces. Adsorption onto minerals can immobilize thallium, reducing its transport in water and soil. Key mineral surfaces involved in this process include manganese oxides, iron oxides, and phyllosilicate clays (B1170129).

Manganese oxides are recognized as having a particularly strong affinity for thallium. frontiersin.orgkit.edu The mechanism often involves the oxidation of Tl(I) to Tl(III) on the mineral surface, followed by the precipitation of Tl(III) oxides like Tl₂O₃ or strong complexation. mdpi.comacs.org Studies using X-ray absorption spectroscopy have confirmed that Tl(I) undergoes oxidative uptake on the surface of manganese oxides such as δ-MnO₂ (birnessite), leading to extremely strong sorption. acs.org

Iron (hydr)oxides, such as goethite, also exhibit a strong capacity for thallium adsorption through surface complexation. frontiersin.orgresearchgate.net In sediments, thallium concentrations often show a significant correlation with iron content, indicating the importance of these minerals in controlling thallium's fate. frontiersin.org

Phyllosilicate minerals, especially micaceous clays like illite (B577164), are also crucial for thallium retention in soils and sediments. kit.eduresearchgate.net Tl(I) ions, having an ionic radius similar to potassium (K+), can be strongly bound at the frayed edges of illite particles. researchgate.net Research has identified three main uptake paths on these minerals: high-affinity inner-sphere adsorption at wedge sites, intermediate-affinity adsorption on planar surfaces, and low-affinity adsorption of hydrated Tl+ in the interlayers of expanding clays like smectite. researchgate.net

Table 1: Factors Influencing Thallium Adsorption on Mineral Surfaces
FactorEffect on AdsorptionMechanism/CommentSource
pHIncreases with increasing pHDeprotonation of surface functional groups on minerals increases effective adsorption sites. However, at very high pH, the formation of Tl(OH) may affect adsorption. frontiersin.org
Competing CationsDecreases adsorptionCations like K+, Ca2+, and Mg2+ compete with Tl+ for adsorption sites on mineral surfaces. frontiersin.org
Natural Organic Matter (NOM)Can decrease adsorptionNOM can compete with thallium for adsorption sites on the mineral surface or form soluble complexes with thallium, reducing its availability for adsorption. mdpi.com
Redox ConditionsOxidizing conditions favor adsorptionOxidation of Tl(I) to Tl(III) on surfaces like manganese oxides leads to stronger binding and immobilization. mdpi.comacs.org

Natural organic matter (NOM), such as humic and fulvic acids, plays a role in the transport of many trace metals in aquatic and soil systems. researchgate.netnih.gov However, for thallium(I), studies show that its complexation with NOM is relatively low. researchgate.net In typical river and lake waters, the free Tl⁺ ion is the dominant dissolved species, with Tl-NOM complexes estimated to contribute only about 15% to the total dissolved Tl(I). researchgate.netnih.gov Similarly, in soil solutions, Tl-bound to NOM generally accounts for less than 30% of the total. nih.gov

Despite the low formation of stable complexes, NOM can significantly influence thallium's redox chemistry. researchgate.net Research has shown that NOM can facilitate the reduction of Tl(III) to Tl(I), particularly in acidic and sunlit environments. acs.org The presence of humic substances can also inhibit the removal of thallium via adsorption, as thallium can bind to the organic matter in solution, preventing it from attaching to mineral surfaces. mdpi.com

Biogeochemical Cycling of Thallium in the Presence of Hydroxide Species (focus on microorganisms/plant uptake)

Biological processes, particularly those involving microorganisms and plants, are integral to the environmental cycling of thallium. These organisms can alter the chemical form and mobility of thallium, influencing its distribution in the environment.

Microorganisms can mediate the transformation of thallium species. There is evidence suggesting that the conversion of the more stable Tl(I) to Tl(III) in some natural waters may be driven by microbial activity. canada.ca For instance, some studies have proposed that planktonic bacteria are responsible for the oxidation of Tl(I) to Tl(III) observed in the Great Lakes. canada.ca It has also been indicated that microbial activity can create thermodynamic disequilibrium by producing Tl(III) that is then stabilized through complexation with inorganic and organic ligands. oup.com In anaerobic sediments, some laboratory experiments suggest that bacteria may be capable of biomethylation, forming organothallium compounds, although strong evidence for this process occurring in the natural environment is currently lacking. inchem.org

Phytoextraction is a remediation technology that uses plants to remove contaminants from soil. Thallium is a prime candidate for this approach because it is readily available for plant uptake. massey.ac.nzmassey.ac.nz Several plant species, particularly from the Brassicaceae family, have been identified as thallium hyperaccumulators, meaning they can absorb and store exceptionally high concentrations of the element in their tissues.

Studies have identified Iberis intermedia (candytuft) and Biscutella laevigata as potent hyperaccumulators, capable of accumulating hundreds of milligrams of thallium per kilogram of dry tissue. massey.ac.nzmassey.ac.nz This ability makes them suitable for phytoremediation of thallium-contaminated soils. researchgate.net The efficiency of phytoextraction depends on the chemical form of thallium in the soil; plants primarily take up thallium from "easily accessible" fractions. nih.gov However, in soils contaminated by atmospheric deposition, plants have shown the ability to deplete "less accessible" fractions as well, enhancing the potential for decontamination. nih.gov

Table 2: Thallium Accumulation in Hyperaccumulator Species
Plant SpeciesFamilyReported Thallium Accumulation (mg/kg dry weight)Source
Biscutella laevigataBrassicaceaeup to 504 massey.ac.nzmassey.ac.nz
Iberis intermediaBrassicaceaeup to 411 massey.ac.nz

Transport Mechanisms in Groundwater and Surface Water Systems

The transport of thallium in groundwater and surface water is primarily governed by its high mobility in the Tl(I) state. researchgate.netnih.gov Because thallium(I) compounds are relatively soluble, thallium is easily transported through aqueous pathways, potentially leading to widespread distribution from a contamination source. researchgate.netnih.gov

In surface water systems, such as rivers and lakes, dissolved thallium can be transported over long distances. nih.gov The primary processes that limit this transport are adsorption to suspended particles and sediments and the potential precipitation of Tl(OH)₃ if oxidation to Tl(III) occurs. canada.cadiva-portal.org

In groundwater systems, thallium contamination can arise from the leaching of thallium-bearing minerals and waste materials. epa.govunipi.it The movement of thallium within an aquifer is often controlled by the groundwater flow itself. Studies in carbonate aquifers have shown that contamination can occur through the mixing of clean groundwater with water that has interacted with mineralized zones, a process that neutralizes acidity but has little attenuating effect on the mobile thallium. unipi.it The transport of thallium in porous media like sandy aquifers is dependent on factors such as pH and ionic strength, which influence its limited adsorption to the aquifer materials. researchgate.net

Dispersion and Diffusion Studies

The environmental dispersion of thallium is significantly influenced by its source and chemical form. Industrial activities, such as the smelting of minerals and the burning of coal, release thallium into the atmosphere, where it can be transported over vast distances as fine ash and dust particles before being deposited into terrestrial and aquatic ecosystems. nih.govresearchgate.net This atmospheric deposition is a primary mechanism for the wide-scale, diffuse pollution of thallium. diva-portal.org Studies have confirmed the global transport of thallium through its detection in remote locations like the Canadian Arctic ice and snow. diva-portal.org

Once deposited, the mobility of thallium compounds is high compared to many other heavy metals, largely due to the high water solubility of its common salts. nih.govresearchgate.net In aquatic systems, dissolved thallium, predominantly as the Tl(I) ion, is subject to transport processes such as advection (transport with the flow of water) and diffusion (movement from areas of higher to lower concentration). epa.gov Research in contaminated areas has shown that thallium can be readily leached from soils and mine tailings, entering surface and groundwater streams. diva-portal.orgnih.gov For instance, studies near decommissioned mining sites have identified tailings as the primary source of leachable thallium, with concentrations in tailings reaching up to 754 mg/kg. nih.gov

Recent investigations also highlight the role of colloidal particles in the environmental transport of thallium. ucl.ac.uk Water extracts from contaminated soils indicate that particles smaller than 1 micrometer may contribute to the dispersion of thallium away from primary pollution sources like roasting heaps. ucl.ac.uk This suggests that transport is not limited to dissolved species but also includes thallium associated with suspended particulate matter.

Interactive Data Table: Thallium Concentrations in Environmental Media from Dispersion

Environmental CompartmentLocation/SourceReported ConcentrationReference
Soil (Contaminated)Runoff from lead/zinc plant0.64 - 88 mg/kg diva-portal.org
Soil (Mining Area)Lanmuchang, China40 - 124 mg/kg nih.gov
Soil (Near Cement Plants)Korea1.20 - 12.91 mg/kg nih.gov
Mine TailingsRaibl, Italy65.1 - 754 mg/kg nih.gov
Aerosols (Urban)Katowice, Poland66 µg/m³ nih.gov
Snow/IceCanadian Arctic0.03 - 1.32 pg/g diva-portal.org
River Water (Influenced)Rhine River at Lobith71.5 ng/L diva-portal.org
Lake Water (Unpolluted)Sweden4.5 - 12 ng/L diva-portal.org

Influence of pH and Redox Potential on Thallium(I) Hydroxide Mobility

The mobility of thallium in the environment is critically dependent on the pH and redox potential (Eh) of the surrounding medium, which together dictate its speciation and solubility.

Influence of pH

Thallium(I) (Tl⁺) is the dominant and most mobile form of thallium under a wide range of environmental pH conditions. mdpi.comacs.org Unlike many other heavy metals, Tl(I) does not readily hydrolyze to form insoluble hydroxides except under highly alkaline conditions. Thallium(I) hydroxide is highly soluble in water, and the Tl⁺ ion remains the principal species for pH values below approximately 11.7. mdpi.comtandfonline.com Consequently, in most natural soils and waters, which typically have a pH between 4 and 9, thallium(I) is highly mobile. acs.orginrs.ca Leaching studies have demonstrated this high mobility, showing that about 50% of the leachable thallium content from contaminated soils can be mobilized at a pH of just 5-6. diva-portal.org

In contrast, the trivalent state, thallium(III) (Tl³⁺), is extensively hydrolyzed. canada.ca Tl(III) hydroxide is extremely insoluble, with a solubility product (Ksp) of 10⁻⁴⁵.². acs.orgtandfonline.com The speciation of Tl(III) is highly pH-dependent: it exists as Tl(OH)²⁺ at pH < 7, precipitates as the solid Tl(OH)₃ in the pH range of 7.4 to 8.8, and forms the soluble Tl(OH)₄⁻ anion at pH > 8.8. tandfonline.commdpi.comnih.gov Therefore, the precipitation of thallium(III) hydroxide can act as a significant sink, immobilizing thallium within a specific, near-neutral pH range. tandfonline.com

Interactive Data Table: Influence of pH on Thallium Speciation in Water

Thallium StatepH RangeDominant SpeciesSolubility/MobilityReference
Thallium(I)3 - 11.7Tl⁺High mdpi.commdpi.com
Thallium(I)> 11.7TlOH(aq)High mdpi.com
Thallium(III)< 7.0Tl(OH)²⁺Soluble mdpi.comnih.gov
Thallium(III)7.4 - 8.8Tl(OH)₃(s)Very Low (Precipitate) tandfonline.comnih.gov
Thallium(III)> 8.8Tl(OH)₄⁻Soluble tandfonline.commdpi.com

Influence of Redox Potential

The redox potential of the environment determines the oxidation state of thallium, which is a crucial factor for its mobility. The standard electrode potential for the Tl³⁺/Tl⁺ couple is +1.28 V, indicating that Tl(III) is a moderately strong oxidizing agent and that Tl(I) is the thermodynamically more stable form in most aqueous systems. acs.orgwikipedia.org Therefore, under typical surface conditions, thallium is expected to persist as the mobile Tl(I) ion. uwa.edu.au

However, various environmental factors can induce redox transformations. In the presence of strong oxidants, light, and certain metal oxides (e.g., iron or manganese oxides), Tl(I) can be oxidized to Tl(III). diva-portal.orgmdpi.com Studies have shown that Tl(I) can be completely oxidized to Tl(III) at pH 3.0 in the presence of Fe(III) and UV light, due to the generation of hydroxyl radicals. nih.gov This oxidation to Tl(III) can lead to its subsequent hydrolysis and precipitation as Tl(OH)₃, effectively immobilizing the thallium. tandfonline.com Conversely, in reducing environments, such as anoxic sediments, Tl(I) can be reduced to its metallic state (Tl⁰), which also immobilizes it. tandfonline.com The interplay between pH and redox potential thus governs the dynamic cycling and mobility of thallium in the environment.

Atmospheric Deposition and Aerosol Chemistry of Thallium(I) Species

Atmospheric emission and subsequent deposition represent a major pathway for the introduction of thallium into the environment from anthropogenic sources. researchgate.netcdc.gov The primary sources of atmospheric thallium are industrial processes such as the combustion of coal, lignite, and petroleum, as well as the smelting of sulfide (B99878) ores of metals like zinc, lead, and copper, where thallium is present as a trace contaminant. diva-portal.orgcanada.cacdc.gov During these high-temperature processes, thallium is volatilized and released into the atmosphere in the form of vapor, dust, or fine aerosols. nih.gov

These thallium-bearing aerosols can be transported over long distances, leading to widespread environmental contamination. nih.gov The chemical form of thallium in these emissions can include oxides (such as Tl₂O), sulfides, and halides. rsc.orggezondheidsraad.nl Upon exposure to moist air, thallium metal or its oxide can form thallium(I) hydroxide. canada.carsc.org Studies of aerosols near industrial centers have recorded significant thallium concentrations; for example, air in the downtown district of Katowice, Poland, contained 66 µg/m³ of thallium, with even higher levels near metal smelters. nih.gov

Deposition occurs through both wet (rain, snow) and dry (particle settling) processes. diva-portal.org Evidence for atmospheric deposition comes from analyses of remote ecosystems, where thallium concentrations in ice cores and snow have been shown to increase since the beginning of industrialization. diva-portal.org Measurements in the Canadian Arctic have found thallium concentrations in snow ranging from 0.03 to 1.32 pg/g. diva-portal.org Further evidence is seen in studies of vegetation, where rinsing berries was found to decrease the thallium concentration by half, indicating that a significant portion was from external deposition of airborne particles. diva-portal.org While some thallium compounds like thallous chloride are photosensitive, there is little evidence to suggest that photochemical reactions are a significant transformation pathway for thallium in the atmosphere. canada.ca

Interactive Data Table: Reported Atmospheric Thallium Concentrations and Deposition

Measurement TypeLocationReported ValueReference
Aerosol ConcentrationKatowice, Poland (downtown)66 µg/m³ nih.gov
Snow ConcentrationCanadian Arctic0.03 - 1.32 pg/g diva-portal.org
Ice ConcentrationCanadian Arctic<0.0001 pmol g⁻¹ (natural background) inrs.ca
Ice ConcentrationAntarcticup to 0.002 pmol g⁻¹ inrs.ca
Atmospheric Release (Total)Canada (2014-2020 annual)1,243 - 3,569 kg canada.ca
Atmospheric Release (Total)USA (2022 TRI)~1,460 kg (from Tl compounds) cdc.gov

Advanced Materials Science Applications of Thallium I Hydroxide Precursors Excluding Clinical Applications

Role of Thallium(I) Hydroxide (B78521) in the Synthesis of Novel Functional Materials

Thallium(I) hydroxide is a key reagent in the development of new materials, particularly in the fields of high-temperature superconductors and advanced ceramics. zegmetal.com Its role as a soluble source of thallium ions facilitates the creation of complex, multi-element compounds with precise compositions. zegmetal.com

The discovery of high-temperature superconductivity in the thallium-barium-calcium-copper-oxide (Tl-Ba-Ca-Cu-O, or TBCCO) system was a significant milestone in materials science. osti.gov However, synthesizing these materials in pure phases has proven challenging due to the high volatility of thallium oxides at the required processing temperatures, which makes controlling the final stoichiometry difficult. osti.govresearchgate.net

To overcome these challenges, chemical preparation techniques, often referred to as "chem-prep" methods, were developed. osti.govresearchgate.net These routes utilize the precipitation of precursors from aqueous solutions to achieve a more intimate mixing of the constituent cations. Thallium(I) hydroxide, or its in-situ formation from salts like thallium(I) nitrate (B79036) in a basic solution, plays a role in these processes. osti.goviloencyclopaedia.org For instance, a chem-prep method for TBCCO involves precipitating a stoichiometric hydroxycarbonate powder from a solution of metal nitrates mixed with a precipitant solution containing a hydroxide. researchgate.net These precursor powders are then calcined to form the final superconducting ceramic. osti.gov This approach leads to enhanced phase purity and improved superconducting properties, such as higher critical current densities, compared to materials synthesized via conventional mixed-oxide routes. osti.gov

The TBCCO family of superconductors is described by the general formula TlmBa2Can−1CunO2n+m+2, where 'm' can be 1 or 2, representing the number of Tl-O layers, and 'n' is the number of Cu-O layers. wikipedia.org The critical temperature (Tc), at which the material becomes superconducting, is highly dependent on the number of these layers. wikipedia.org

Compound FormulaCommon NameNumber of Tl-O Layers (m)Number of Cu-O Layers (n)Critical Temperature (Tc)
Tl2Ba2CuO6Tl-220121~83-90 K osti.govwikipedia.org
Tl2Ba2CaCu2O8Tl-221222~110 K osti.gov
Tl2Ba2Ca2Cu3O10Tl-222323~125-127 K osti.govwikipedia.org
TlBa2Ca2Cu3O9Tl-122313~100 K osti.gov
TlBa2Ca3Cu4O11Tl-123414~122 K osti.gov

Beyond superconductors, thallium(I) hydroxide is a precursor for other advanced ceramic materials, which are inorganic, non-metallic compounds processed at high temperatures for specialized applications. researchgate.net Thallium(III) oxide (Tl₂O₃), for example, is a thermally stable ceramic material suitable for optical and electronic applications. taylorandfrancis.com

The synthesis of high-quality ceramic powders, such as nano-sized Tl₂O₃, can be challenging. taylorandfrancis.com Traditional solid-state methods involving the grinding of powders can lead to impurities and inhomogeneous mixtures. Chemical synthesis routes, such as co-precipitation and sol-gel processes, offer a solution. rsc.org The high solubility of thallium(I) hydroxide in water makes it an ideal precursor for these wet-chemical techniques. taylorandfrancis.com By using a soluble thallium source like TlOH, researchers can create highly uniform, fine-particle precursor powders. These powders are more reactive and can be sintered at lower temperatures to produce dense, high-purity ceramic bodies with superior properties. osti.gov

Utilization in Thin Film Deposition Techniques

Thin film deposition is a cornerstone of modern materials science, particularly for electronic and optoelectronic devices. While thallium(I) hydroxide itself is not typically used directly in high-vacuum deposition techniques, it is a fundamental starting material for synthesizing the volatile precursors that are required.

Techniques like Pulsed Laser Deposition (PLD) and Metal-Organic Chemical Vapor Deposition (MOCVD) require precursors that can be vaporized and transported to a substrate surface. Thallium(I) hydroxide's low volatility makes it unsuitable for this direct purpose. However, it serves as a key reagent in the synthesis of suitable metal-organic thallium compounds.

For example, thallium(I) acetylacetonate (B107027) is a coordination compound that can be used in MOCVD for creating thin films. smolecule.com Its synthesis often involves an acid-base reaction between thallium(I) hydroxide and acetylacetone (B45752) in an aqueous medium. smolecule.com This process highlights the role of TlOH as a foundational chemical for creating the specialized, volatile precursors necessary for advanced thin film deposition of thallium-containing materials.

Thallium is incorporated into various semiconductor materials to tune their electronic and optical properties. gezondheidsraad.nltandfonline.com Thallium(I) hydroxide, as a readily available source of thallium ions (Tl⁺), is used in the synthesis of these materials, especially through solution-based methods. zegmetal.com

Thallium-containing III-V compound semiconductors, such as thallium gallium arsenide (TlGaAs), are being explored for next-generation optoelectronic devices like laser diodes and more efficient solar cells. nih.gov Additionally, thallium sulfide (B99878) (Tl₂S) and related ternary compounds (e.g., CuTlS₂) are investigated as absorber materials in solar cells due to their favorable optical band gaps and high absorption coefficients. researchgate.net The synthesis of these materials can involve chemical bath deposition, where thallium(I) hydroxide is formed in situ from a thallium salt (like thallium nitrate) and a base (like sodium hydroxide) to provide the Tl⁺ ions needed for film growth. researchgate.net Furthermore, thallium is the only known impurity that induces superconductivity in the semiconductor lead telluride (PbTe). americanelements.com

Integration into Optical and Optoelectronic Materials Research

Thallium compounds derived from thallium(I) hydroxide precursors are integral to research in optical and optoelectronic materials. zegmetal.com These materials are used in applications ranging from infrared (IR) optics to scintillators and advanced photodetectors. zegmetal.comamericanelements.comaip.org The incorporation of the heavy element thallium can lead to desirable properties such as a high refractive index, low lattice thermal conductivity, and high carrier mobilities. americanelements.comspringer.com

Thallium(I) hydroxide is the starting point for producing a wide array of optically active materials. These include:

Specialty Glasses: Thallium oxide, produced from TlOH, is used to make glasses with a high index of refraction, which are essential components in specialized lenses and optical fibers. americanelements.com

Infrared Optics: Thallium bromoiodide (KRS-5) and other thallium halides are used to manufacture lenses, windows, and prisms for infrared spectrometers due to their excellent transmission in the IR range. americanelements.com

Chalcogenide Semiconductors: Thallium-based chalcogenides (compounds containing sulfur, selenium, or tellurium) are being heavily researched for optoelectronic devices. springer.com They exhibit less ionic character compared to their alkali-metal counterparts, which can lead to higher carrier mobilities and improved device performance. springer.com

Perovskite Scintillators: Thallium-based halide perovskites, such as TlCaCl₃ and TlCdCl₃, are being investigated as efficient scintillating materials for radiation detection in medical diagnostics and high-energy physics due to their wide bandgaps and high density. aip.org

The optical properties of these materials, such as their band gap and refractive index, are critical for their application and are a key focus of research.

MaterialChemical FormulaMaterial ClassKey Optical/Electronic Property (and Value)Potential Application
Thallium Barium Calcium Copper OxideTlmBa2Can−1CunO2n+m+2Superconducting CeramicHigh Critical Temperature (Tc > 77K) wikipedia.orgHigh-Temperature Superconductors
Thallium SulfideTl₂SChalcogenide SemiconductorIndirect Optical Band Gap (~1.0 eV) researchgate.netSolar Cell Absorber Layers researchgate.net
Copper Thallium SulfideCuTlS₂Ternary ChalcogenideDirect Optical Band Gap (~1.25 eV) researchgate.netOptoelectronic Devices researchgate.net
Thallium Calcium ChlorideTlCaCl₃Halide PerovskiteIndirect Band Gap, Zero-Frequency Reflectivity (8.6%) aip.orgScintillators, Radiation Detectors aip.org
Thallium BromideTlBrHalide SemiconductorWide Band Gap (~2.68 eV) nih.govGamma-Ray Detectors nih.gov

Development of Infrared Transmitting Materials

Thallium(I) hydroxide is a valuable precursor for creating thallium-containing compounds that are integral to the manufacture of infrared (IR) optical materials. zegmetal.com These materials are essential for components like lenses and detectors used in aerospace, defense, and medical imaging technologies. zegmetal.com The inclusion of thallium is particularly crucial in the formulation of chalcogenide glasses, which are known for their excellent transparency in the mid to far-infrared regions of the electromagnetic spectrum. ijera.comresearchgate.netmdpi.com

Research into the In-Se-Tl chalcogenide glassy system has shown that the addition of thallium significantly enhances the material's performance. ijera.com Studies on glasses with compositions of In10Se90-xTlx and In15Se85-xTlx revealed that an increase in the thallium content leads to a corresponding increase in the percentage of IR transmittance. ijera.com This improvement is attributed to the increase in the metallic character of the chemical bonds as the thallium concentration rises. ijera.com

One of the most well-known thallium-based IR materials is Thallium Bromo-Iodide, commercially known as KRS-5. internationalcrystal.netedmundoptics.co.uk This crystal exhibits a remarkably broad transmission range, from 0.5 µm to 35 µm, making it highly useful for a wide array of FTIR spectroscopy applications, including as windows for liquid cells analyzing aqueous samples due to its insolubility in water. internationalcrystal.netedmundoptics.co.uk Thallium(I) hydroxide serves as a key starting material for the synthesis of the thallium halides required for producing KRS-5.

The following table summarizes the properties of representative thallium-containing infrared transmitting materials.

Material CompositionCommon NameTransmission Range (µm)Refractive IndexKey Characteristics
Thallium Bromide-IodideKRS-50.5 – 352.37Broad transmission range, insoluble in water, ideal for ATR work. internationalcrystal.net
In10Se90-xTlx (7≤x≤15)Indium Selenide Thallide GlassGood transparency in 400-4000 cm⁻¹ rangeNot specifiedTransmittance increases with Tl content. ijera.com
(As₂S₃)₁₀₀-xTlxArsenic Sulfide Thallide GlassGood infrared transmissionIncreases with Tl contentOptical properties can be photoinduced. researchgate.net

Luminescent Properties in Doped Materials

The thallium(I) ion (Tl⁺), often introduced into host materials using precursors like thallium(I) hydroxide, acts as an effective activator or co-dopant in the development of phosphors and other luminescent materials. zegmetal.comnih.govtandfonline.com The incorporation of Tl⁺ ions can create new luminescent centers within a crystal lattice, altering the material's optical properties and enabling specific light-emitting characteristics. nih.govupdatepublishing.com

A significant aspect of thallium's role is its ability to participate in energy transfer processes. In phosphors co-doped with other ions, Tl⁺ can absorb energy and efficiently transfer it to the other dopant, enhancing its emission intensity. nih.gov A clear example is observed in KCl₀.₅Br₀.₅:Eu²⁺ powder phosphors, where the addition of thallium not only introduces new emission bands attributable to Tl⁺ centers (at 320 nm and 370 nm) but also enhances the characteristic emission of Eu²⁺ around 420 nm through Tl⁺ → Eu²⁺ energy transfer. nih.gov

The influence of Tl⁺ extends to various host materials. Research has demonstrated its function as an activator in zinc sulfide (ZnS), resulting in phosphors with yellow photoluminescence. osti.gov Similarly, studies on KBr:Eu²⁺ and RbBr-RbI mixed crystals have shown distinct luminescence properties upon doping with thallium. tandfonline.comupdatepublishing.com In KBr:Eu²⁺, Tl⁺ co-doping leads to multiple overlapping emission bands at shorter wavelengths in addition to the Eu²⁺ emission. tandfonline.com In some heavily doped alkali halide crystals, Tl⁺ can form dimer centers (Tl⁺)₂, leading to additional emission bands in the visible region. updatepublishing.com The development of one-dimensional platinum(II)-thallium(I) coordination polymers has also yielded materials with intense low-energy luminescence in their solid states, underscoring the versatility of thallium in creating novel light-emitting systems. acs.org

The table below details research findings on various thallium-doped luminescent materials.

Host MaterialDopant SystemExcitation Wavelength (nm)Emission Bands (nm)Research Findings
KCl₀.₅Br₀.₅Eu²⁺, Tl⁺~260320, 370 (Tl⁺ centers); 380 (Tl⁺-Eu²⁺ complex); 420 (Eu²⁺)Tl⁺ co-doping creates new emission centers and enhances Eu²⁺ emission via energy transfer. nih.gov
KBrEu²⁺, Tl⁺Not specified310, 325, 360, 375 (Tl⁺ centers); 420 (Eu²⁺)Tl⁺ co-doping introduces four additional short-wavelength emission bands. tandfonline.com
ZnSTl⁺Not specified590 (yellow)Firing ZnS with Tl₂S results in yellow photoluminescence and thermoluminescence. osti.gov
RbBr₀.₉₅I₀.₀₅Tl⁺260~370 (3.35 eV)Excitation at different wavelengths produces slight shifts in the emission band. updatepublishing.com
[Pt(DACH)(NHCOᵗBu)₂]Tl⁺Not specifiedGreen, BlueForms luminescent one-dimensional coordination polymers with Tl(I) ions. acs.org

Future Research Directions and Unaddressed Challenges in Thallium I Hydroxide Chemistry

Emerging Synthetic Methodologies and Green Chemistry Approaches

The traditional synthesis of Thallium(I) hydroxide (B78521) often involves methods such as the decomposition of thallium(I) ethoxide in water or the reaction of thallium(I) sulfate (B86663) with barium hydroxide. wikipedia.org While effective, these routes can involve hazardous reagents or produce significant waste, such as barium sulfate. Future research is increasingly focused on developing more sustainable and efficient synthetic protocols, aligning with the principles of green chemistry. ethernet.edu.et

An emerging area of interest is the use of electrochemical methods. Recent advances have demonstrated the potential for in-situ generation of reactants, which can avoid the direct handling of toxic precursors. For instance, the electrochemical oxidation of thallium(I) in alkaline media presents a promising route. Such approaches could be integrated with renewable energy sources, further enhancing their sustainability. The development of solvent-free or mechanochemical methods, which have proven effective for other metal hydroxides, remains a largely unexplored but potentially fruitful avenue for TlOH synthesis.

Comparison of Synthetic Approaches for Thallium(I) Hydroxide

MethodDescriptionPotential AdvantagesResearch Challenges
Traditional (Metathesis) Reaction of Thallium(I) sulfate with Barium hydroxide, precipitating BaSO₄. High yield, well-established.Generates solid waste (BaSO₄), uses barium compounds.
Traditional (Alkoxide) Decomposition of Thallium(I) ethoxide in water. wikipedia.orgHigh purity product.Requires moisture-sensitive and flammable precursors.
Emerging (Electrochemical) Controlled oxidation of Thallium(I) in an alkaline electrochemical reactor. Avoids bulk toxic reagents, potential for renewable energy integration. Optimizing electrode materials, controlling side reactions, scaling up the process.
Hypothetical (Mechanochemical) Direct solid-state reaction of a thallium source (e.g., Tl₂O) with a hydroxide source under mechanical milling.Solvent-free, reduced energy consumption, potentially rapid.Phase control, purity of the final product, scalability.

Exploration of Novel Reactivity Patterns and Catalytic Potentials

Thallium(I) hydroxide is recognized as a valuable reagent for synthesizing other thallium-based compounds, such as salts and oxides used in optics and semiconductors. zegmetal.com Its most notable catalytic application is as a potent base to accelerate palladium-catalyzed cross-coupling reactions. rsc.org Specifically, in the Suzuki-Miyaura reaction, replacing conventional bases like potassium hydroxide with TlOH has been shown to increase reaction rates by as much as 1000 times, enabling reactions to proceed efficiently at room temperature. scirp.orgstackexchange.com This dramatic rate enhancement is attributed to the high solubility and availability of TlOH in organic solvents like THF, facilitating the crucial transmetalation step in the catalytic cycle. stackexchange.com

Despite this known utility, the full scope of TlOH's catalytic potential remains under-explored. Future research should focus on:

Expanding Catalytic Scope: Investigating the efficacy of TlOH in other base-mediated organic transformations beyond Suzuki coupling.

Mechanism Elucidation: Deeper mechanistic studies to precisely understand how the thallium(I) cation participates in and accelerates catalytic cycles.

Heterogeneous Catalysis: Developing solid-supported TlOH catalysts. While heterogeneous catalysts containing thallium(III) oxide have been explored, immobilizing TlOH could offer the benefits of its high reactivity while simplifying catalyst recovery and minimizing product contamination. rsc.org

Catalytic Applications of Thallium(I) Hydroxide

Reaction TypeRole of TlOHKey FindingFuture Research Direction
Suzuki-Miyaura Coupling Strong base co-catalyst with a Pd(0) complex. scirp.orgstackexchange.comAccelerates the reaction by up to 1000-fold compared to other bases, allowing for mild reaction conditions. scirp.orgApplication to more complex substrates; development of recyclable catalytic systems.
Other Cross-Coupling Reactions Potential base or additive.Largely unexplored.Systematic screening in reactions like Heck, Sonogashira, and Buchwald-Hartwig amination.
Base-Catalyzed Reactions Strong base catalyst. wikipedia.orgFunctions as a strong Brønsted base. wikipedia.orgExploration in aldol (B89426) condensations, esterifications, or other reactions where a highly soluble, strong organic base is required.

Advanced Spectroscopic Probes for In Situ Thallium(I) Hydroxide Characterization

Characterizing TlOH and its transformations often relies on standard techniques like FTIR, Raman, XRD, and TGA. However, understanding its role in complex reaction media or environmental systems requires advanced, in-situ probes that can monitor dynamic changes in real-time. A significant challenge is to track the Tl-OH bond and the coordination environment of the Tl⁺ ion during a reaction or environmental interaction.

Future research would benefit from the application and development of:

In-Situ Raman and FTIR Spectroscopy: While used for basic characterization, time-resolved in-situ Raman or FTIR could provide invaluable kinetic and mechanistic data on catalytic reactions or environmental degradation pathways, similar to approaches used for other metal hydroxides. dtic.mil

205Tl Nuclear Magnetic Resonance (NMR): Thallium has two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, with ²⁰⁵Tl being particularly sensitive. 205Tl NMR has been used to characterize other thallium(I) complexes and could be a powerful tool to probe the local chemical environment of the thallium ion in solution, providing insights into ion-pairing, solvation, and interactions with substrates. mdpi.com

X-ray Absorption Spectroscopy (XAS): Techniques like XANES and EXAFS performed at a synchrotron source could provide precise information on the oxidation state and coordination geometry of thallium in both crystalline and amorphous materials, as well as in solution or sorbed to surfaces. This would be particularly useful for environmental speciation studies.

Development of Next-Generation Thallium(I) Hydroxide Based Materials

Thallium(I) hydroxide serves as a precursor for various functional materials, including special optical glasses, infrared detectors, photocells, and high-temperature superconductors. zegmetal.com The unique properties of the heavy Tl⁺ ion contribute to high refractive indices, efficient infrared transmission, and specific electronic characteristics.

The next generation of materials research could build upon these foundations to explore:

Advanced Optical Materials: Developing novel halide-perovskite or chalcogenide glasses derived from TlOH with enhanced non-linear optical properties for applications in telecommunications and photonics.

Semiconductors and Thermoelectrics: Investigating the incorporation of thallium into new multinary semiconductor alloys or thermoelectric materials. The heavy mass and electronic structure of thallium could be leveraged to tune band gaps and reduce thermal conductivity, enhancing thermoelectric efficiency.

Scintillation Crystals: Exploring the synthesis of new thallium-doped inorganic scintillator crystals for medical imaging (e.g., PET scans) and radiation detection, aiming for higher light yield and faster response times.

Integrated Environmental Modeling of Thallium(I) Hydroxide Speciation and Transport

The environmental fate of thallium is complex due to its existence in two primary oxidation states, Tl(I) and Tl(III). mdpi.com Thallium(I) hydroxide is highly soluble, making the Tl⁺ ion mobile in aqueous environments. acs.orgresearchgate.net In contrast, thallium(III) hydroxide is largely insoluble. acs.org While thermodynamics favor the Tl⁺ species in most natural waters, its speciation is heavily influenced by pH, redox potential, and the presence of complexing ligands and mineral surfaces. acs.orgacs.org

Significant unaddressed challenges in this area include the discrepancies between thermodynamic predictions and experimental observations, often due to kinetic factors or flawed analytical procedures like acidifying samples before speciation analysis. acs.org Future research requires an integrated approach to modeling that combines multiple factors.

Key Research Directions:

Advanced Speciation Models: Developing more robust geochemical models using frameworks like the Specific Interaction Theory (SIT) to predict TlOH solubility and speciation in high ionic strength environments, such as saline soils. osti.gov

Kinetic Modeling: Incorporating kinetic parameters for redox transformations (Tl⁺ ↔ Tl³⁺) and sorption/desorption on environmental matrices like iron and manganese hydroxides. mdpi.com

Field-Validation: Coupling these models with improved in-situ analytical techniques to validate predictions with real-world data from contaminated sites. This will bridge the gap between laboratory studies and the actual behavior of thallium in complex ecosystems. acs.org

Factors Influencing Environmental Speciation and Transport of Thallium(I)

FactorInfluence on Tl(I) Hydroxide ChemistryModeling Challenge
pH Determines the formation of various hydroxy complexes. Tl(I) is soluble across a wide pH range (3-12), while Tl(III) precipitates as Tl(OH)₃ at neutral to high pH. mdpi.comacs.orgAccurately modeling hydrolysis constants under varying ionic strengths. tandfonline.com
Redox Potential (Eh) Governs the equilibrium between the mobile Tl⁺ and the less mobile Tl³⁺. Oxidizing conditions can promote the formation of Tl(III) species. acs.orgPredicting redox kinetics, which are often slow and can lead to non-equilibrium conditions in natural systems.
Complexing Ligands Inorganic (e.g., Cl⁻, SO₄²⁻) and organic (e.g., humic acids) ligands can form stable complexes with Tl⁺ and Tl³⁺, affecting their solubility and mobility. mdpi.comLack of comprehensive thermodynamic data for many organic complexes and competing complexation reactions.
Sorption to Minerals Tl(I) can adsorb to mineral surfaces, particularly manganese and iron oxides/hydroxides, which can also catalyze its oxidation to Tl(III). mdpi.comModeling surface complexation and redox reactions on heterogeneous mineral surfaces.

Interdisciplinary Approaches for Comprehensive Thallium(I) Hydroxide Research

Addressing the multifaceted challenges associated with Thallium(I) hydroxide requires transcending traditional disciplinary boundaries. A comprehensive understanding and the development of innovative applications will only emerge from collaborative efforts.

Chemistry and Materials Science: The synthesis of next-generation optical, electronic, or thermoelectric materials from TlOH precursors requires a tight feedback loop between synthetic chemists creating novel compounds and materials scientists characterizing their physical properties.

Organic Chemistry and Chemical Engineering: Optimizing the use of TlOH in large-scale catalytic processes necessitates collaboration between organic chemists who understand the reaction mechanism and chemical engineers who can design efficient reactor systems and address challenges of catalyst separation and recycling.

Environmental Science and Geochemistry: Accurately predicting the environmental fate of thallium requires the expertise of environmental chemists to conduct speciation analysis, geochemists to understand mineral interactions, and computational scientists to build and validate integrated transport models. researchgate.net

Toxicology and Remediation Science: While outside the direct scope of this chemical analysis, understanding the fundamental chemistry of TlOH is crucial for toxicologists studying its biological interactions and for environmental scientists developing effective remediation technologies, such as advanced sorbents or electrocoagulation methods. researchgate.netmdpi.com

By fostering these interdisciplinary collaborations, the scientific community can more effectively tackle the remaining questions in TlOH chemistry, paving the way for the development of advanced technologies while ensuring environmental stewardship.

Q & A

Q. How can Thallium(I) hydroxide be synthesized in laboratory settings, and what factors influence its purity?

Thallium(I) hydroxide (TlOH) is typically synthesized by hydrating thallium(I) oxide (Tl₂O) with water under controlled conditions. An alternative method involves the electrolysis of thallium(I) sulfate solutions using platinum electrodes. To ensure purity, the reaction must exclude atmospheric CO₂, as TlOH reacts rapidly to form thallium(I) carbonate (Tl₂CO₃). Post-synthesis, vacuum drying at low temperatures (below 100°C) prevents decomposition to Tl₂O .

Q. What experimental protocols ensure the stability of Thallium(I) hydroxide during storage and handling?

TlOH is hygroscopic and oxidizes in air, forming a yellow surface layer due to partial conversion to thallic oxide (Tl₂O₃). Stability is maintained by storing the compound in airtight containers under inert gas (e.g., argon) and avoiding exposure to moisture. Glass containers are unsuitable due to TlOH’s strong alkalinity, which corrodes silica-based materials. Polyethylene or Teflon-lined vessels are recommended .

Q. How is the solubility of Thallium(I) hydroxide quantified, and what challenges arise in aqueous solutions?

The solubility product constant (Ksp) of TlOH is reported as 1.68×10⁻⁴⁴, though discrepancies exist between potentiometric and spectroscopic methods . Solubility is typically measured via titration with standardized HCl, monitoring pH changes. Challenges include rapid carbonation in aqueous solutions (due to CO₂ absorption) and the need for degassed solvents to prevent TlOH decomposition .

Advanced Research Questions

Q. What mechanistic role does Thallium(I) hydroxide play in ozone detection, and how can its redox sensitivity be optimized?

TlOH serves as an analytical indicator for ozone (O₃) via oxidation to thallium(III) hydroxide (Tl(OH)₃), which forms a distinct colorimetric change. The reaction occurs in acidic media, where O₃ oxidizes Tl⁺ to Tl³⁺. Optimization involves adjusting pH (ideally 2–4) and using buffered solutions to stabilize intermediate species. Interference from other oxidants (e.g., Cl₂) requires masking agents like sodium sulfite .

Q. How does the redox behavior of Thallium(I) hydroxide vary under extreme pH conditions, and what experimental controls are necessary?

In alkaline conditions (pH > 12), TlOH remains stable as Tl⁺, but under acidic conditions (pH < 3), it undergoes disproportionation to Tl⁰ and Tl³⁺. Redox studies require strict potentiostatic control (e.g., cyclic voltammetry with a Ag/AgCl reference electrode) and inert atmospheres to avoid competing reactions with atmospheric O₂. Electrochemical cells must use non-reactive materials like gold or carbon electrodes .

Q. What safety protocols mitigate risks when handling Thallium(I) hydroxide in mixed-reagent systems?

TlOH reacts violently with strong oxidizers (e.g., Cl₂, HNO₃) and reducing agents (e.g., powdered metals). Handling requires:

  • Local exhaust ventilation and sealed glove boxes to prevent aerosol formation.
  • Personal protective equipment (PPE): chemical-resistant gloves (neoprene), full-face shields, and Tyvek suits.
  • Immediate neutralization of spills with dilute acetic acid, followed by solidification using bentonite clay .

Q. How do speciation studies resolve contradictions in Thallium(I) hydroxide’s amphoteric behavior across pH gradients?

While Tl⁺ is strongly basic, Tl³⁺ exhibits amphoterism. Speciation is analyzed using X-ray absorption near-edge structure (XANES) spectroscopy to track Tl oxidation states. At pH 8–10, Tl⁺ dominates, but above pH 12, Tl(OH)₄⁻ forms. Competing carbonate complexation (e.g., Tl(CO₃)₂³⁻) necessitates ionic strength adjustments with NaNO₃ to suppress side reactions .

Q. What methodologies reconcile discrepancies in reported solubility product constants (Ksp) for Thallium(I) hydroxide?

Discrepancies in Ksp values (e.g., 1.68×10⁻⁴⁴ vs. older estimates of ~10⁻³⁸) arise from differing experimental conditions. Advanced approaches include:

  • Isothemogravimetric analysis : Measuring mass loss under controlled humidity to avoid carbonation.
  • Ion-selective electrodes : Direct measurement of Tl⁺ activity in degassed, CO₂-free solutions. Cross-validation with computational models (e.g., density functional theory) helps resolve thermodynamic inconsistencies .

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